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Compound of Interest

Compound Name: 1,5-anhydro-D-mannitol

Cat. No.: B015279

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data available for 1,5-anhydro-D-mannitol. The
information is presented to be a valuable resource for researchers and professionals involved
in drug development and other scientific endeavors requiring detailed spectroscopic
characterization of this compound.

Core Spectroscopic Data

The following tables summarize the available quantitative NMR and MS data for 1,5-anhydro-
D-mannitol and its derivatives. It is important to note that while experimental *H NMR data for
the underivatized compound is available, experimental $3C NMR and high-resolution mass
spectrometry data for the underivatized form were not found in publicly accessible databases.
Therefore, data for derivatized forms are presented to provide the closest available
spectroscopic information.

Table 1: *H NMR Spectroscopic Data for 1,5-anhydro-D-mannitol
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Chemical Shift

Multiplicity
(ppm)

Coupling Constant

Assignment
(J, H2)

Data sourced from an
experimental

spectrum in D20.

Specific peak assignments, multiplicities, and coupling constants from the experimental
spectrum were not explicitly detailed in the source material. A representative experimental *H
NMR spectrum is available in the cited literature.

Table 2: Predicted 3C NMR Spectroscopic Data for 1,5-anhydro-D-mannitol

Chemical Shift (ppm) Assignment

No experimental 3C NMR data for the
underivatized compound was found. Predicted
data is available in some databases but is not
included here to maintain a focus on

experimental results.

Table 3: Mass Spectrometry Data for 1,5-anhydro-D-mannitol and its Derivatives

Mass-to-Charge

Compound lonization Method . lon Type
Ratio (m/z)
1,5-anhydro-D- [M] (Monoisotopic
, N/A 164.0685
mannitol Mass)
TBDMS Derivative of
1,5-anhydro-D- GC-MS (Predicted) Various fragments [M]+e
mannitol
Acetylated and
Methylated Derivative
N/A 248.1259 [M]+

of 1,5-anhydro-D-
mannitol
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Note: The monoisotopic mass of the underivatized compound is provided from a predicted GC-
MS spectrum of its TBDMS derivative.[1] The mass of the acetylated and methylated derivative
is also available.[2]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for polyols like 1,5-anhydro-
D-mannitol are crucial for reproducibility and data comparison. The following are generalized
protocols based on common practices for analyzing such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

» Solvent Selection: Deuterated water (D20) is a common solvent for underivatized polyols
due to their high polarity. For derivatized, less polar forms, deuterated chloroform (CDCIs) or
deuterated methanol (CDsOD) may be used.

o Concentration: For *H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less
sensitive 13C NMR, a higher concentration of 10-50 mg/mL is recommended.

e Procedure:

[e]

Accurately weigh the desired amount of 1,5-anhydro-D-mannitol.

o

Dissolve the sample in the appropriate volume of deuterated solvent in a clean, dry vial.

[¢]

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be
within the instrument's detection coil (typically ~4-5 cm).

[¢]

Cap the NMR tube and carefully label it.

2. 'H NMR Acquisition:

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion.

e Parameters:
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[e]

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise ratio.

o

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: A range covering approximately -1 to 10 ppm.

[e]

Temperature: 298 K (25 °C).
3. 3C NMR Acquisition:
 Instrument: A high-field NMR spectrometer with a sensitive probe.

e Parameters:

[e]

Pulse Sequence: A standard proton-decoupled 13C experiment.

o Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required
compared to *H NMR due to the lower natural abundance and sensitivity of the 13C
nucleus.

o Relaxation Delay: 2-5 seconds.

o Spectral Width: A range covering approximately O to 150 ppm.

Mass Spectrometry (MS)

1. Sample Preparation:
e For Liquid Chromatography-Mass Spectrometry (LC-MS):

o Prepare a dilute solution of 1,5-anhydro-D-mannitol in a suitable solvent system, typically
a mixture of water and a polar organic solvent like methanol or acetonitrile, at a
concentration of approximately 1-10 pg/mL.

o The solvent system should be compatible with the chosen chromatography method and

ionization source.
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e For Gas Chromatography-Mass Spectrometry (GC-MS):

o Derivatization is typically required to increase the volatility of the polyol. A common method
is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

o The derivatized sample is then dissolved in a volatile organic solvent such as hexane or
dichloromethane.

2. LC-MS Analysis:
o Chromatography:

o Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for
the separation of polar compounds like polyols.

o Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like
ammonium formate or formic acid to aid ionization.

e Mass Spectrometry:

o lonization Source: Electrospray ionization (ESI) is a common soft ionization technique
suitable for polar molecules. Both positive and negative ion modes should be explored.

o Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is
recommended for accurate mass measurements.

o Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to obtain
structural information through collision-induced dissociation (CID).

3. GC-MS Analysis:

e Chromatography:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: A temperature gradient is used to elute the derivatized compound.
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¢ Mass Spectrometry:
o lonization Source: Electron ionization (El) at 70 eV is standard.
o Analyzer: A quadrupole or ion trap analyzer is commonly used.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pure
compound like 1,5-anhydro-D-mannitol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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